Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate

Description

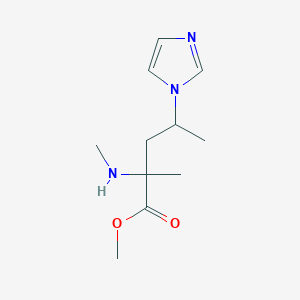

Methyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate is a synthetic organic compound with the molecular formula C₁₁H₁₉N₃O₂ and a molar mass of 225.29 g/mol . Structurally, it features a pentanoate ester backbone substituted with a methylamino group at position 2 and a 1H-imidazol-1-yl group at position 2. However, commercial availability of this compound has been discontinued by major suppliers such as CymitQuimica and Hairui Chem, limiting its accessibility for further research .

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

methyl 4-imidazol-1-yl-2-methyl-2-(methylamino)pentanoate |

InChI |

InChI=1S/C11H19N3O2/c1-9(14-6-5-13-8-14)7-11(2,12-3)10(15)16-4/h5-6,8-9,12H,7H2,1-4H3 |

InChI Key |

UKRXRWWXEGYDKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C(=O)OC)NC)N1C=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate typically involves the condensation of 1H-imidazole with a suitable aldehyde or ketone, followed by methylation and esterification reactions. One common method involves the reaction of 1H-imidazole with 4-chloromethylbenzaldehyde to form the corresponding imidazole derivative, which is then methylated and esterified to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride.

Substitution: The methylamino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of corresponding amines.

Scientific Research Applications

Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate with analogous imidazole- and benzimidazole-containing derivatives, focusing on structural features, synthesis pathways, and applications.

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2)

- Molecular Formula : C₂₃H₂₈N₄O₃

- Key Features: Contains a benzimidazole core (vs. imidazole in the target compound). Substituted with a benzyl-protected amino group and a hydroxyethyl chain. Synthesized via reductive amination using benzaldehyde and sodium cyanoborohydride (NaBH₃CN) .

- Differentiation : The benzimidazole scaffold enhances π-π stacking interactions, which may improve binding affinity in drug-receptor interactions compared to simpler imidazole derivatives.

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (Compound 1)

- Molecular Formula : C₁₂H₁₂ClN₃O₂

- Key Features :

- Applications : Likely serves as a precursor for further functionalization (e.g., nucleophilic substitution reactions).

- Differentiation: The electron-withdrawing nitro group and chloromethyl moiety enhance electrophilic reactivity compared to the methylamino-pentanoate ester in the target compound .

Methyl 5-((3aS,4S,6aR)-1-(Bis(4-methoxyphenyl)(phenyl)methyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate (Compound 15)

- Molecular Formula : C₃₄H₃₅N₃O₅S

- Key Features: Contains a thienoimidazole core and a trityl-protecting group. Higher molecular complexity and stereochemical diversity due to fused thiophene and imidazole rings .

- Applications: Potential use in biotin-related synthesis or enzyme inhibition studies.

- Differentiation: The thienoimidazole system offers unique electronic properties and conformational rigidity, distinguishing it from the simpler imidazole derivatives .

Comparative Analysis Table

Key Findings and Implications

Structural Diversity: The target compound’s imidazole core and methylamino-pentanoate ester contrast with benzimidazole, chloromethylphenyl, and thienoimidazole derivatives, highlighting the role of heterocyclic variations in tuning molecular properties.

Synthetic Accessibility : While the target compound’s synthesis route is unspecified, analogs like Compound 2 and 4 employ reductive amination and chlorination, respectively, suggesting divergent strategies for functional group introduction .

Biological Activity

Methyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate, with the CAS number 1343573-94-3, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 225.29 g/mol. The structure features an imidazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N₃O₂ |

| Molecular Weight | 225.29 g/mol |

| CAS Number | 1343573-94-3 |

Biological Activity

Pharmacological Effects

Research indicates that compounds containing imidazole rings exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound have not been extensively documented in the literature. However, related imidazole derivatives have shown significant effects in various biological assays.

- Antimicrobial Activity : Compounds with imidazole structures are often evaluated for their antimicrobial properties. For instance, nitroimidazoles are widely used as therapeutic agents against protozoan and bacterial infections .

- Anticancer Potential : Some imidazole derivatives have been reported to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis . The inhibition of these enzymes can prevent tumor progression and invasion.

- Enzyme Inhibition : The modulation of enzymes such as carbonic anhydrase and NF-kB has been observed in related compounds, suggesting potential pathways through which this compound could exert its effects .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study on related imidazole compounds demonstrated significant antimicrobial activity against various pathogens. These findings suggest that this compound could be investigated for similar effects.

Case Study 2: Anticancer Activity

Research involving other imidazole derivatives has shown promise in cancer treatment by inhibiting MMPs and NF-kB pathways. For example, biacacetin was identified as a potent inhibitor in cancer cell lines, indicating that structural analogs may also possess similar capabilities .

The mechanisms by which imidazole derivatives exert their biological effects can vary widely:

- Enzyme Modulation : Many imidazole-containing compounds act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival.

- Receptor Interaction : Some compounds may interact with specific receptors involved in signaling pathways that regulate immune responses and cell growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.